Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazolopyridine Core in Medicinal Chemistry
The pyrazolopyridine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its structural resemblance to the endogenous purine bases allows it to function as a bioisostere, competitively binding to the ATP-binding sites of numerous enzymes, particularly protein kinases.[2][3] This inherent characteristic, coupled with the synthetic tractability that allows for diverse substitutions, has propelled the development of a multitude of pyrazolopyridine derivatives with a broad spectrum of biological activities. These compounds have shown promise in treating a wide array of diseases, including cancer, inflammatory disorders, and neurological conditions.[1][4]
This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazolopyridine compounds. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and offer a curated view of the structure-activity relationships that govern the potency and selectivity of this versatile chemical class.
I. Protein Kinases: The Epicenter of Pyrazolopyridine-Targeted Therapy
Protein kinases, a family of over 500 enzymes that regulate a vast majority of cellular processes, represent the most prominent class of targets for pyrazolopyridine compounds.[2] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[2][3] Pyrazolopyridine-based inhibitors typically function as ATP-competitive antagonists, with the heterocyclic core forming crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[2][3]
A. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. Several pyrazolopyridine derivatives have been identified as potent CDK inhibitors. For instance, certain derivatives have demonstrated significant inhibitory activity against CDK2/cyclin A2, a key complex for the G1/S phase transition.
B. Receptor Tyrosine Kinases (RTKs): Intercepting Growth Signals
RTKs are cell surface receptors that, upon binding to their cognate ligands, activate intracellular signaling pathways that drive cell growth, proliferation, and survival. Many cancers are driven by the aberrant activation of RTKs.
-
c-Met: The HGF/c-Met signaling pathway is frequently dysregulated in various cancers, promoting tumor growth, invasion, and metastasis. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent c-Met inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5] These inhibitors typically occupy the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
**.dot
graph HGF_cMet_Pathway {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
HGF [label="HGF"];
cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazolopyridine [label="Pyrazolopyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
GRB2 [label="GRB2/SOS"];
RAS [label="RAS"];
RAF [label="RAF"];
MEK [label="MEK"];
ERK [label="ERK"];
PI3K [label="PI3K"];
AKT [label="AKT"];
STAT3 [label="STAT3"];
Proliferation [label="Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
HGF -> cMet [label="Binds"];
cMet -> GRB2 [label="Activates"];
cMet -> PI3K;
cMet -> STAT3;
GRB2 -> RAS;
RAS -> RAF;
RAF -> MEK;
MEK -> ERK;
PI3K -> AKT;
ERK -> Proliferation;
AKT -> Proliferation;
STAT3 -> Proliferation;
Pyrazolopyridine -> cMet [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
}
.dot
Caption: HGF/c-Met signaling pathway and its inhibition by pyrazolopyridine compounds.
-
Other RTKs: The pyrazolopyridine scaffold has also been successfully employed to target other RTKs implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs).[5]
C. Non-Receptor Tyrosine Kinases
Several pyrazolopyridine-based inhibitors have been developed against non-receptor tyrosine kinases, which play crucial roles in signal transduction pathways downstream of cell surface receptors.
Quantitative Data: Potency of Pyrazolopyridine Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridines | c-Met | 0.39 - 7.95 | [5] |
| Pyrazolo[3,4-c]pyridines | Various | Submicromolar to low micromolar | [4] |
| Pyrazolo[1,5-a]pyridines | RET | N/A (Approved Drug) | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency of pyrazolopyridine compounds against a target kinase.
1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7][8]
2. Materials:
-
Target kinase and its specific substrate
-
Pyrazolopyridine compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the target kinase)
-
ATP
-
384-well white plates
3. Procedure: [7][8]
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyridine compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
**.dot
graph Kinase_Assay_Workflow {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Compound_Prep [label="Prepare Pyrazolopyridine\nSerial Dilution"];
Reaction_Setup [label="Set up Kinase Reaction\n(Kinase, Substrate, Compound)"];
Add_ATP [label="Add ATP\n(Initiate Reaction)"];
Incubate [label="Incubate\n(e.g., 30°C, 60 min)"];
Add_ADP_Glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction, Deplete ATP)"];
Incubate_RT1 [label="Incubate\n(RT, 40 min)"];
Add_Detection_Reagent [label="Add Kinase Detection Reagent\n(ADP -> ATP, Luminescence)"];
Incubate_RT2 [label="Incubate\n(RT, 30-60 min)"];
Read_Luminescence [label="Read Luminescence"];
Analyze_Data [label="Analyze Data\n(Calculate IC50)"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Compound_Prep;
Compound_Prep -> Reaction_Setup;
Reaction_Setup -> Add_ATP;
Add_ATP -> Incubate;
Incubate -> Add_ADP_Glo;
Add_ADP_Glo -> Incubate_RT1;
Incubate_RT1 -> Add_Detection_Reagent;
Add_Detection_Reagent -> Incubate_RT2;
Incubate_RT2 -> Read_Luminescence;
Read_Luminescence -> Analyze_Data;
Analyze_Data -> End;
}
.dot
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
II. Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in a multitude of signaling pathways. By inhibiting PDEs, pyrazolopyridine compounds can elevate intracellular levels of these second messengers, leading to various therapeutic effects.
A. PDE4: An Anti-Inflammatory Target
PDE4 is a cAMP-specific phosphodiesterase that is highly expressed in inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective PDE4 inhibitors, showing promise for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
**.dot
graph PDE4_cAMP_Pathway {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)"];
Cell_Surface_Receptor [label="Cell Surface Receptor"];
Adenylyl_Cyclase [label="Adenylyl Cyclase"];
ATP [label="ATP"];
cAMP [label="cAMP", fillcolor="#FBBC05"];
PDE4 [label="PDE4", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazolopyridine [label="Pyrazolopyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
AMP [label="AMP"];
PKA [label="Protein Kinase A (PKA)"];
CREB [label="CREB"];
Anti_inflammatory_Genes [label="Anti-inflammatory\nGene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
NF_kB_Inhibition [label="Inhibition of NF-κB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TNF_alpha_Suppression [label="Suppression of\nTNF-α Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Inflammatory_Stimulus -> Cell_Surface_Receptor;
Cell_Surface_Receptor -> Adenylyl_Cyclase [label="Activates"];
Adenylyl_Cyclase -> cAMP [label="Converts ATP to"];
cAMP -> PKA [label="Activates"];
PKA -> CREB [label="Phosphorylates"];
CREB -> Anti_inflammatory_Genes [label="Promotes"];
PKA -> NF_kB_Inhibition;
NF_kB_Inhibition -> TNF_alpha_Suppression;
cAMP -> AMP [label="Hydrolyzed by"];
PDE4 -> AMP;
Pyrazolopyridine -> PDE4 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
}
.dot
Caption: The cAMP signaling pathway and the anti-inflammatory effect of PDE4 inhibition by pyrazolopyridines.
B. PDE5: A Target for Erectile Dysfunction and Pulmonary Hypertension
PDE5 is a cGMP-specific phosphodiesterase that is abundant in the corpus cavernosum of the penis and the pulmonary vasculature. Inhibition of PDE5 by compounds such as sildenafil leads to increased cGMP levels, resulting in smooth muscle relaxation, vasodilation, and, in the case of erectile dysfunction, penile erection. Pyrazolopyridine derivatives have also been explored as potent and selective PDE5 inhibitors.
Experimental Protocol: TNF-α Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is used to assess the anti-inflammatory activity of PDE4 inhibitors.
1. Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates PBMCs to produce and release the pro-inflammatory cytokine TNF-α. A potent PDE4 inhibitor will suppress this LPS-induced TNF-α release.
2. Materials:
3. Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate them in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the pyrazolopyridine compound to the wells.
-
Stimulation: Add LPS to the wells to stimulate TNF-α production. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
III. GABA-A Receptors: Modulating Neuronal Inhibition
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Certain pyrazolopyridine compounds, such as tracazolate, act as positive allosteric modulators of the GABA-A receptor.[9] They bind to a site on the receptor complex that is distinct from the benzodiazepine binding site, enhancing the effect of GABA and producing anxiolytic effects without the sedative side effects often associated with benzodiazepines.
**.dot
graph GABA_A_Receptor_Pathway {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
GABA [label="GABA"];
GABA_A_Receptor [label="GABA-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazolopyridine [label="Pyrazolopyridine\nModulator", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Chloride_Channel [label="Chloride Ion Channel"];
Chloride_Influx [label="Cl- Influx", shape=ellipse, fillcolor="#FBBC05"];
Hyperpolarization [label="Neuronal Hyperpolarization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reduced_Excitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
GABA -> GABA_A_Receptor [label="Binds"];
GABA_A_Receptor -> Chloride_Channel [label="Opens"];
Chloride_Channel -> Chloride_Influx;
Chloride_Influx -> Hyperpolarization;
Hyperpolarization -> Reduced_Excitability;
Pyrazolopyridine -> GABA_A_Receptor [label="Binds (Allosteric Site)", color="#34A853", style=dashed, arrowhead=odot];
Pyrazolopyridine -> Chloride_Channel [label="Enhances Opening", style=dashed];
}
.dot
Caption: Mechanism of action of pyrazolopyridine modulators on the GABA-A receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to GABA and pyrazolopyridine modulators.
1. Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the control of the membrane potential and the recording of ionic currents flowing through the ion channels.
2. Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
GABA
-
Pyrazolopyridine compound
3. Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Preparation: Fabricate and fire-polish glass micropipettes and fill them with the intracellular solution.
-
Patch Formation: Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and record the baseline current.
-
Drug Application: Perfuse the cell with a solution containing GABA to elicit a baseline current. Then, co-apply GABA with the pyrazolopyridine compound to observe any potentiation of the GABA-ergic current.
-
Data Analysis: Measure the amplitude and kinetics of the GABA-evoked currents in the absence and presence of the pyrazolopyridine modulator to determine its effect on receptor function.
IV. Topoisomerase II: A Target in Cancer Chemotherapy
Topoisomerase II (TOP II) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. Inhibition of TOP II can lead to the accumulation of these breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Some pyrazolopyridine derivatives have been shown to inhibit the catalytic activity of TOP II, positioning them as potential anticancer agents.
**.dot
graph Topoisomerase_II_Pathway {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
DNA_Replication [label="DNA Replication"];
Tangled_DNA [label="Tangled DNA"];
Topoisomerase_II [label="Topoisomerase II", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazolopyridine [label="Pyrazolopyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DSB [label="Transient Double-Strand\nBreak"];
Strand_Passage [label="Strand Passage"];
Religation [label="DNA Religation"];
Untangled_DNA [label="Untangled DNA"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
DNA_Replication -> Tangled_DNA;
Tangled_DNA -> Topoisomerase_II [label="Binds"];
Topoisomerase_II -> DSB [label="Creates"];
DSB -> Strand_Passage;
Strand_Passage -> Religation [label="Followed by"];
Religation -> Untangled_DNA;
Untangled_DNA -> DNA_Replication [label="Allows continuation"];
Pyrazolopyridine -> Topoisomerase_II [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
Topoisomerase_II -> Apoptosis [label="Inhibition leads to\naccumulation of DSBs and...", style=dashed];
}
.dot
Caption: The role of Topoisomerase II in DNA replication and its inhibition by pyrazolopyridine compounds.
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of TOP II.
1. Principle: TOP II relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of TOP II will prevent the conversion of supercoiled DNA to its relaxed form.
2. Materials:
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
TOP II reaction buffer
-
ATP
-
Pyrazolopyridine compound
-
Stop buffer/loading dye
-
Agarose gel electrophoresis system
3. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the TOP II reaction buffer, supercoiled plasmid DNA, and the pyrazolopyridine compound at various concentrations.
-
Enzyme Addition: Add human TOP II to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
V. Approved and Investigational Pyrazolopyridine-Based Drugs
The therapeutic potential of the pyrazolopyridine scaffold is underscored by the number of drugs that have received regulatory approval or are currently in clinical development.
| Drug Name | Target(s) | Therapeutic Area | Development Stage | Reference |
| Selpercatinib | RET kinase | Cancer (NSCLC, Thyroid) | Approved | [6] |
| Glumetinib | c-Met kinase | Cancer | Clinical Trials | [6] |
| Camonsertib | ATR kinase | Cancer | Clinical Trials | [6] |
| Olverembatinib | Bcr-Abl kinase | Cancer (CML) | Clinical Trials | [6] |
| Tracazolate | GABA-A Receptor | Anxiety | Investigational | [9] |
| Cartazolate | GABA-A Receptor | Anxiety | Investigational | [9] |
| Etazolate | GABA-A Receptor, PDE4 | Anxiety, Neurodegenerative Diseases | Investigational | [9] |
Conclusion and Future Perspectives
The pyrazolopyridine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective modulators of a diverse range of therapeutic targets. The successful development of several pyrazolopyridine-based drugs, particularly in the field of oncology, highlights the power of this chemical framework. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic window. The exploration of novel pyrazolopyridine derivatives targeting other enzyme classes and receptors holds significant promise for the development of new medicines to address unmet medical needs. As our understanding of the molecular basis of disease continues to grow, the versatility of the pyrazolopyridine scaffold will undoubtedly ensure its continued prominence in the landscape of drug discovery.
References
-
Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. (n.d.). ResearchGate. Retrieved from [Link]
- Zhu, G. D., Gong, J., Gandhi, V. B., Woods, K., Luo, Y., Liu, X., ... & Giranda, V. L. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of medicinal chemistry, 50(19), 4683–4686.
- 2,5-Dihydropyrazolo[4,3-c]pyridin-3-ones: functionally selective benzodiazepine binding site ligands on the GABAA receptor. (2004). Bioorganic & medicinal chemistry letters, 14(13), 3441–3444.
- Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 14(5), 933–949.
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1643–1657.
- Burrell, C. L., Lam, R., & Kops, G. J. (2012). Effect of pyrazoloacridine (NSC 366140) on DNA topoisomerases I and II. Biochemical pharmacology, 84(1), 40–49.
- Burrell, C. L., Lam, R., & Kops, G. J. (2012). Effect of pyrazoloacridine (NSC 366140) on DNA topoisomerases I and II. Biochemical pharmacology, 84(1), 40–49.
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 15(5), 1452–1470.
- Atack, J. R., Cook, S. M., Hallett, D. J., O'Connor, D., Scott, A. L., Tye, S. J., ... & Broughton, H. B. (2004). 2,5-Dihydropyrazolo[4,3-c]pyridin-3-ones: functionally selective benzodiazepine binding site ligands on the GABAA receptor. Bioorganic & medicinal chemistry letters, 14(13), 3441–3444.
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 15(5), 1452–1470.
-
Wikipedia. (2025, December 24). Pyrazolopyridines. In Wikipedia. Retrieved January 5, 2026, from [Link]
- Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). GABAA receptor ligands often interact with binding sites in the transmembrane domain and in the extracellular domain—can the promiscuity code be cracked?. International journal of molecular sciences, 12(12), 8795–8813.
- Varagic, Z., Ramerstorfer, J., Sarto-Jackson, I., Furtmüller, R., Sieghart, W., & Ernst, M. (2013). Structure-guided computational methods predict multiple distinct binding modes for pyrazoloquinolinones in GABAA receptors. PLoS One, 8(3), e59439.
- Varagic, Z., Ramerstorfer, J., Sarto-Jackson, I., Furtmüller, R., Sieghart, W., & Ernst, M. (2013). Structure-guided computational methods predict multiple distinct binding modes for pyrazoloquinolinones in GABAA receptors. PLoS One, 8(3), e59439.
- Eldehna, W. M., Al-Rashood, S. T., Al-Warhi, T., Al-Ansary, G. H., Al-Tamimi, A. M., Al-Ghorbani, M., ... & Abdel-Aziz, H. A. (2020). Synthesis, molecular docking, antimicrobial, antiquorum-sensing and antiproliferative activities of new series of pyrazolo [3, 4-b] pyridine analogs. Molecules, 25(11), 2696.
- Sharma, K., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 2011–2032.
- Supavilai, P., & Karobath, M. (1981). Action of pyrazolopyridines as modulators of [3H]flunitrazepam binding to the GABA-benzodiazepine receptor complex of the cerebellum. European journal of pharmacology, 70(2), 183–193.
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 15(5), 1452–1470.
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1643–1657.
- Da Settimo, F., Taliani, S., Trincavelli, M. L., Montagnani, V., Daniele, S., & Martini, C. (2014). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 19(11), 18585–18603.
- Nitiss, J. L. (2009). Topoisomerase assays. Current protocols in molecular biology, 88(1), 5.25.1–5.25.22.
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 15(5), 1452–1470.
- Nitiss, J. L. (2009). Topoisomerase assays. Current protocols in molecular biology, 88(1), 5.25.1–5.25.22.
-
Pyrazolopyridine; Biologically Active; Molecular Modeling and Inhibitor - Articles. (n.d.). MDPI. Retrieved from [Link]
- Sharma, K., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 2011–2032.
- Eldehna, W. M., Al-Rashood, S. T., Al-Warhi, T., Al-Ansary, G. H., Al-Tamimi, A. M., Al-Ghorbani, M., ... & Abdel-Aziz, H. A. (2025). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770.
- Lee, S. H., & Dan, Y. (2012). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Neuron, 76(1), 1–11.
- Al-Blewi, F. F., Al-Said, M. S., El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Obaid, A. M., Al-Shaikh, A. A., ... & Abdel-Aziz, H. A. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 63(11), 5894–5915.
- Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. British journal of pharmacology, 163(2), 389–399.
- Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes.
- Campos, R. O., Brouwer, A. M., & Melero-Fernandez, C. (2021).
- Al-massadi, O., Al-salahi, R., Al-qahtani, A., & El-sehemy, M. (2014). Synergistic cytotoxicity of pyrazoloacridine with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells. Journal of cancer research and therapeutics, 10(4), 988–993.
- Da Settimo, F., Taliani, S., Trincavelli, M. L., Montagnani, V., Daniele, S., & Martini, C. (2014). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 19(11), 18585–18603.
- Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 14(5), 933–949.
- Sari, Y. P., & Riswanto, F. D. O. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.
- Li, Y., Wu, J., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 785–802.
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Whole cell patch clamp recordings of spontaneous GABA-mediated... (n.d.). ResearchGate. Retrieved from [Link]
Sources